molecular formula C13H16F3NO2 B15290558 N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester CAS No. 27891-33-4

N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester

Cat. No.: B15290558
CAS No.: 27891-33-4
M. Wt: 275.27 g/mol
InChI Key: BAXFKXBEBIPHLF-UHFFFAOYSA-N
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Description

N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester is a chemical compound with the molecular formula C13H16F3NO2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenethyl backbone, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester typically involves the reaction of alpha-methyl-3-trifluoromethylphenethylamine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

C9H9F3NH2+ClCOOEtC9H9F3NHCOOEt+HCl\text{C}_9\text{H}_9\text{F}_3\text{NH}_2 + \text{ClCOOEt} \rightarrow \text{C}_9\text{H}_9\text{F}_3\text{NHCOOEt} + \text{HCl} C9​H9​F3​NH2​+ClCOOEt→C9​H9​F3​NHCOOEt+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically involves aqueous acid (e.g., HCl) or base (e.g., NaOH).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Hydrolysis: Produces N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid.

    Oxidation: Can yield various oxidized derivatives depending on the conditions.

    Substitution: Results in substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(alpha-Methylphenethyl)carbamic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(3-Trifluoromethylphenethyl)carbamic acid ethyl ester: Similar structure but without the alpha-methyl group, leading to variations in reactivity and activity.

Uniqueness

N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester is unique due to the presence of both the alpha-methyl and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications.

Properties

CAS No.

27891-33-4

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C13H16F3NO2/c1-3-19-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18)

InChI Key

BAXFKXBEBIPHLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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